7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid
Description
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 8, and a 4-isopropylphenyl substituent at position 2 of the quinoline core. This compound is part of a broader class of quinoline-4-carboxylic acids, which are often explored for their biological activities and structural versatility .
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGTZURSWWXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Substitution with Isopropylphenyl Group: The 4-isopropylphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative and a palladium catalyst.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Diversity
Quinoline-4-carboxylic acid derivatives differ primarily in the substituents at positions 2, 7, and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Physicochemical Properties
- Lipophilicity : The 4-isopropylphenyl group in the target compound increases logP compared to analogs with methoxy or ethyl groups (Table 1).
- Melting Points : Analogs with rigid substituents (e.g., 3,4-dimethylphenyl) exhibit higher melting points (~223–225°C) due to improved crystal packing .
- Solubility : Introduction of polar groups (e.g., methoxy in ) enhances aqueous solubility, while bulky substituents like isopropyl reduce it .
Biological Activity
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its potential as an antimicrobial and anticancer agent, along with relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C20H18ClNO2 |
| Molecular Weight | 339.82 g/mol |
| CAS Number | 862710-19-8 |
Antimicrobial Properties
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting that its mechanism may involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Anticancer Activity
The compound has garnered attention for its anticancer properties. A notable study evaluated a series of 7-chloroquinoline hydrazones, revealing that derivatives exhibited cytotoxic effects against multiple cancer cell lines. The most active compounds demonstrated submicromolar GI50 values across various tumor types, including leukemia and breast cancer .
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone 1 | SF-295 (CNS Cancer) | 0.688 |
| Hydrazone 6 | MCF-7 (Breast Cancer) | 0.120 |
| Hydrazone 16 | SR Leukemic Cells | 0.050 |
The structure-activity relationship (SAR) established in these studies indicated that modifications to the quinoline structure significantly influenced anticancer activity, emphasizing the importance of specific substituents in enhancing efficacy.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for tumor growth and survival.
Study on Anticancer Potential
In a comprehensive evaluation involving over 60 cancer cell lines, several derivatives of the compound were tested for cytotoxicity. Results indicated that certain hydrazones based on the quinoline structure significantly inhibited cell growth, with some achieving IC50 values below 100 nM . This positions them as promising candidates for further development into therapeutic agents.
Antimicrobial Efficacy
Another study investigated the antimicrobial properties of related quinoline compounds, demonstrating substantial activity against both Gram-positive and Gram-negative bacteria. The findings suggested potential applications in treating infections resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
